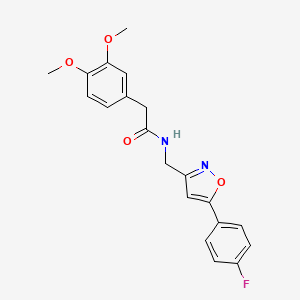![molecular formula C15H17N3O3S2 B2356340 Benzo[d]thiazol-2-yl(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone CAS No. 1219913-62-8](/img/structure/B2356340.png)
Benzo[d]thiazol-2-yl(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been analyzed using IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
Benzothiazole derivatives have been synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives have been analyzed using IR, 1H, 13C NMR, and mass spectral data .Scientific Research Applications
Synthesis and Characterization
The synthesis process of benzo[d]thiazol derivatives can lead to the creation of novel compounds with potential therapeutic applications. For example, the reaction between benzo[d]thiazol-2-amine and flurbiprofen resulted in a new derivative that was fully analyzed and characterized, suggesting a method for developing new pharmaceuticals .
Anti-mycobacterial Agents
Recent advances have seen the design and synthesis of new benzothiazole-based anti-mycobacterial chemotypes. These compounds are created through molecular hybridization, combining N-benzyl benzo[d]thiazole-2-carboxamides with alicyclic piperazines, which could lead to effective treatments for mycobacterial infections .
Anti-proliferative Effects
Benzo[d]thiazol derivatives have also been studied for their anti-proliferative effects. The efficient synthesis of these derivatives from reactions with different esters has been reported, which could contribute to the development of new drugs targeting proliferative diseases .
Mechanism of Action
Target of Action
Benzo[d]thiazol-2-yl(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent activity against various targets. For instance, they have shown inhibitory activity against Mycobacterium tuberculosis . They have also demonstrated COX-1 inhibitory activity , suggesting potential anti-inflammatory properties.
Mode of Action
tuberculosis . In the case of COX-1 inhibition, these compounds may interfere with the enzyme’s ability to produce prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its targets. In the case of M. tuberculosis inhibition, it may affect the bacterial cell wall synthesis or other essential processes for the bacteria’s survival . For COX-1 inhibition, it may affect the arachidonic acid pathway, leading to a decrease in prostaglandin production and thus, inflammation .
Pharmacokinetics
They are metabolized in the liver and excreted through the kidneys .
Result of Action
The result of this compound’s action would depend on its target. If it inhibits M. tuberculosis, it could potentially be used as an anti-tubercular agent . If it inhibits COX-1, it could potentially be used as an anti-inflammatory agent .
Future Directions
The future directions for the research on Benzo[d]thiazol-2-yl(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone and similar compounds could involve further studies on their anti-inflammatory and anti-tubercular properties . Additionally, their potential as ligands for Alpha1-Adrenergic Receptor could be explored .
properties
IUPAC Name |
1,3-benzothiazol-2-yl-(4-cyclopropylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c19-15(14-16-12-3-1-2-4-13(12)22-14)17-7-9-18(10-8-17)23(20,21)11-5-6-11/h1-4,11H,5-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPOAJAOPZPQCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]thiazol-2-yl(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


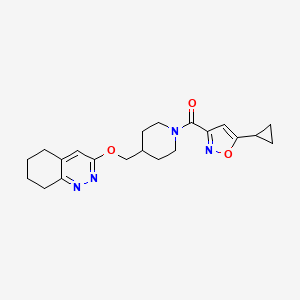
![ethyl 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxylate](/img/structure/B2356261.png)
![1-(4-Chlorophenyl)-3-[[[(4-chlorophenyl)carbamoylamino]methyldisulfanyl]methyl]urea](/img/structure/B2356264.png)
![1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2356265.png)

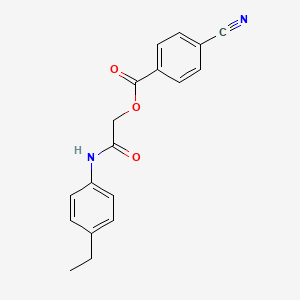
![4-[bis(2-methylpropyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2356269.png)
![4-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2356272.png)
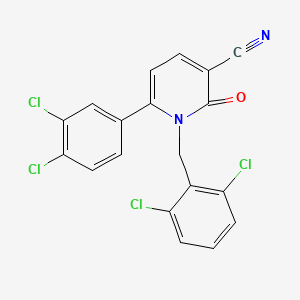
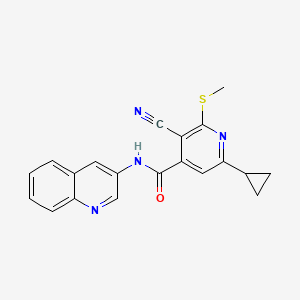
![2-(benzylsulfanyl)-4-methyl-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2356277.png)
![5-(3-methylpiperidin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2356279.png)
